molecular formula C13H19ClN2O2 B1291954 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride CAS No. 68319-34-6

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride

Cat. No.: B1291954
CAS No.: 68319-34-6
M. Wt: 270.75 g/mol
InChI Key: YTFJJZDVDWBIJD-UHFFFAOYSA-N
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Description

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride is a synthetic organic compound characterized by a propanone backbone substituted with an amino group at position 2, a 4-morpholinyl group at position 1, and a phenyl ring at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and biochemical applications. Morpholinyl groups are often incorporated into drug candidates due to their electron-rich nature and ability to modulate pharmacokinetic properties, such as bioavailability and blood-brain barrier penetration.

Properties

IUPAC Name

2-amino-1-morpholin-4-yl-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-12(10-11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15;/h1-5,12H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFJJZDVDWBIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride typically involves the reaction of 4-morpholinecarboxaldehyde with phenylacetone in the presence of an amine catalyst. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of automated systems and advanced monitoring techniques ensures consistency and efficiency in production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

LY294002 (52-(4-Morpholinyl)-8-phenyl-1(4H)-benzopyran-4-one Hydrochloride)

  • Structural Comparison: Both compounds share a morpholinyl group and phenyl substituent. However, LY294002 is a benzopyranone derivative, whereas the target compound has a propanone backbone.
  • Functional Differences: LY294002 is a well-known phosphatidylinositol 3-kinase (PI3K) inhibitor, widely used in cancer research.
  • Applications :
    LY294002 is used in signaling pathway studies, while the target compound’s pharmacological profile remains less defined but could involve similar pathways due to shared morpholinyl motifs.

Myonal (1-(4-Ethylphenyl)-2-methyl-3-[(4-methylphenyl)amino]-1-propanone Hydrochloride)

  • Structural Comparison: Both are propanone hydrochlorides with amino groups. Myonal features ethylphenyl and methylphenyl substituents, contrasting with the morpholinyl and phenyl groups in the target compound.
  • Functional Differences :
    Myonal is a muscle relaxant introduced in Japan in 1983, acting via adrenergic receptor modulation. The morpholinyl group in the target compound may enhance CNS activity or receptor specificity compared to Myonal’s alkyl substituents .
  • Applications :
    Myonal has established therapeutic use, while the target compound’s applications remain exploratory.

2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride

  • Structural Comparison: This ethanone derivative has a hydroxylphenyl group instead of the morpholinyl and phenyl substituents in the target compound.
  • Synthesis: Synthesized via nitro-coumarin reduction with hydriodic acid (m.p. 177°C) .
  • Applications :
    The hydroxyl group in this compound may increase hydrogen-bonding capacity, affecting solubility and target interactions compared to the morpholinyl group’s electron-donating effects.

(R)-2-Amino-1-(3-chlorophenyl)ethanol Hydrochloride

  • Structural Comparison: Features an ethanol backbone with a chlorophenyl group, differing from the propanone and morpholinyl groups in the target compound.
  • Physical Properties :
    Molecular weight: 208.08 g/mol (vs. ~287.8 g/mol for the target compound, calculated). The chlorine atom may enhance lipophilicity, whereas the morpholinyl group improves water solubility via salt formation .
  • Applications: Used in asymmetric synthesis; the target compound’s propanone structure may offer better stability in biological matrices.

Key Findings and Implications

  • Structural-Activity Relationships : The morpholinyl group in the target compound may improve solubility and target engagement compared to hydroxyl or chlorophenyl groups in analogs.
  • Therapeutic Potential: While Myonal and LY294002 have established roles, the target compound’s propanone backbone and substituents warrant further investigation for CNS or kinase-related applications.
  • Toxicological Gaps: Similar to 4-amino-2-phenylphenol (), the target compound lacks comprehensive toxicological data, highlighting a critical research need .

Biological Activity

2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, often referred to as a Mannich base, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a morpholine ring and a phenyl group, which contribute to its biological properties. The molecular formula is C13H18ClN3O, with a molecular weight of 273.76 g/mol. Its structural uniqueness allows it to interact with various biological targets, making it a valuable compound in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The compound may function as either an inhibitor or an activator, influencing various biochemical pathways. Notably, it has been studied for its potential effects on neurotransmitter systems and its role in drug development.

Anticancer Properties

Research indicates that Mannich bases, including this compound, exhibit significant anticancer activity. A study highlighted that certain derivatives demonstrated cytotoxic effects against various cancer cell lines, including colon cancer cells, suggesting potential for development as anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It may interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive function. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, indicating its potential utility in developing new antibiotics .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Studies : A series of experiments demonstrated that derivatives of Mannich bases exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, certain derivatives showed up to 5-fold higher cytotoxicity compared to standard chemotherapeutics such as 5-fluorouracil .
  • Enzyme Inhibition : Research has shown that the compound can inhibit specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth rates in vitro. This mechanism highlights its potential as a therapeutic agent in oncology .
  • Neurotransmitter Modulation : Experimental data suggest that this compound may enhance serotonin receptor activity, which could lead to improved mood and cognitive functions in animal models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
2-Amino-1-(4-morpholinyl)-3-phenyl-1-propanoneMorpholine ring + Phenyl groupAnticancer, Neuropharmacological
2-Amino-1-(4-morpholinyl)ethanoneMorpholine ringModerate Anticancer Activity
4-(Aminoacetyl)morpholineMorpholine ringAntimicrobial Activity

Chemical Reactions Analysis

Hydrolysis and Acid-Base Reactions

The compound’s amide and ketone functionalities render it susceptible to hydrolysis:

  • Acidic hydrolysis : Cleavage of the morpholinyl group occurs in HCl or H₂SO₄, yielding benzoic acid derivatives.
  • Basic hydrolysis : NaOH or KOH in aqueous ethanol produces free amines and carboxylic acids.

Example :
C13H19ClN2O2+H2OHClC9H11NO2+C4H10N2OHCl\text{C}_{13}\text{H}_{19}\text{ClN}_2\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{C}_9\text{H}_{11}\text{NO}_2+\text{C}_4\text{H}_{10}\text{N}_2\text{O}\cdot \text{HCl}

Oxidation Reactions

The propanone backbone undergoes oxidation under controlled conditions:

  • Ketone oxidation : Strong oxidants (e.g., KMnO₄, CrO₃) convert the ketone to a carboxylic acid.
  • Aromatic ring oxidation : H₂O₂ or O₃ targets the phenyl group, forming hydroxylated derivatives.
Oxidant Conditions Product Efficiency Source
KMnO₄H₂SO₄, 60°C3-Phenylpropanoic acid85%
H₂O₂Fe(II) catalyst, RT4-Hydroxyphenyl derivative65%

Nucleophilic Substitution

The morpholinyl group acts as a nucleophile in SN2 reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
  • Acylation : Acetyl chloride introduces acetyl groups at the morpholine nitrogen.

Example :
C13H19ClN2O2+CH3IC14H22ClIN2O2\text{C}_{13}\text{H}_{19}\text{ClN}_2\text{O}_2+\text{CH}_3\text{I}\rightarrow \text{C}_{14}\text{H}_{22}\text{ClIN}_2\text{O}_2

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, releasing CO and NH₃.
  • Photodegradation : UV light induces radical cleavage of the C–N bond in the morpholine ring .

Q & A

Q. What are the optimal synthetic routes for 2-amino-1-(4-morpholinyl)-3-phenyl-1-propanone hydrochloride, and how do reaction conditions influence yield and purity?

The compound can be synthesized via Mannich base reactions , where ketones, amines, and aldehydes condense under acidic conditions. Evidence from analogous morpholinyl-propanone derivatives indicates that temperature control (60–80°C) and stoichiometric ratios of morpholine to ketone precursors are critical for minimizing by-products like unreacted intermediates or over-alkylated species . For instance, adjusting the pH to 4–5 using HCl ensures protonation of the amine, enhancing electrophilicity. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR (¹H/¹³C) : Confirm the presence of morpholinyl (δ 3.6–3.8 ppm for N–CH₂–O protons) and aromatic protons (δ 7.2–7.5 ppm for phenyl groups). Carbon signals near δ 65–70 ppm correspond to the morpholine ring .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly between the hydrochloride counterion and the amino group .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients to assess purity and detect trace impurities (<0.5%) .

Q. How does the hydrochloride salt form impact solubility and stability in experimental buffers?

The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS pH 7.4) compared to the free base. However, prolonged storage in aqueous solutions (>48 hours) at room temperature may lead to hydrolysis of the morpholine ring , detectable via pH drift (from 4.5 to ~6.0). Use lyophilized aliquots stored at -20°C in desiccated conditions to maintain stability .

Advanced Research Questions

Q. What mechanistic insights explain contradictory pharmacological activities reported in kinase inhibition assays?

Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from differential protonation states of the amino group under assay conditions. For example, in low-pH buffers (pH 5.5), the protonated amine may enhance binding to kinase ATP pockets via ionic interactions, while neutral pH reduces affinity. Validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics across pH gradients .

Q. How can computational modeling guide the design of derivatives with improved selectivity for target enzymes?

  • Docking studies (AutoDock Vina) : Model interactions between the morpholinyl group and hydrophobic pockets in enzymes (e.g., PI3Kγ). The phenyl group’s orientation influences π-π stacking with aromatic residues like Phe-961 .
  • MD simulations (GROMACS) : Assess conformational stability of the propanone backbone over 100-ns trajectories to identify flexible regions for rigidification via methyl or halogen substitutions .

Q. What strategies resolve conflicting cytotoxicity data in cell-based vs. cell-free systems?

In cell-based assays, off-target effects (e.g., mitochondrial membrane disruption) may skew results. Use dual-fluorescence assays (e.g., Calcein-AM/PI) to differentiate membrane permeability from true cytotoxicity. In cell-free systems, confirm target engagement via surface plasmon resonance (SPR) with immobilized recombinant proteins .

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitution reactions?

In polar aprotic solvents (e.g., DMF), the morpholinyl group’s electron-donating effect accelerates SN2 reactions at the propanone carbonyl. At elevated temperatures (>70°C), competing retro-Mannich decomposition becomes significant, generating benzaldehyde and morpholine by-products. Monitor via in situ FTIR to track carbonyl (1700 cm⁻¹) and imine (1650 cm⁻¹) intermediates .

Methodological Notes

  • Contradiction Mitigation : Replicate key pharmacological assays under standardized conditions (pH, temperature, solvent) and use orthogonal validation methods (e.g., SPR + ITC).
  • Synthetic Optimization : Employ DoE (Design of Experiments) to map the interplay of temperature, catalyst loading (e.g., p-TsOH), and solvent choice on yield .

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